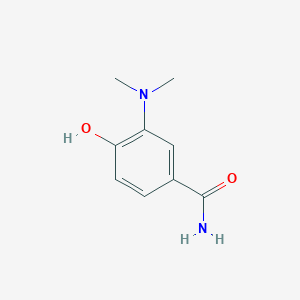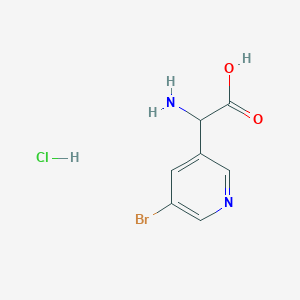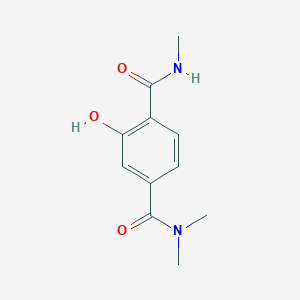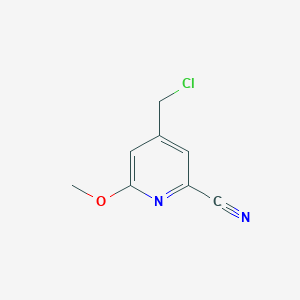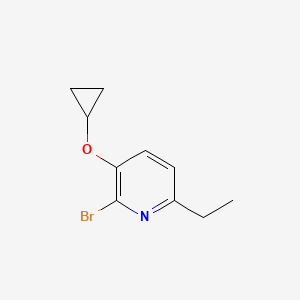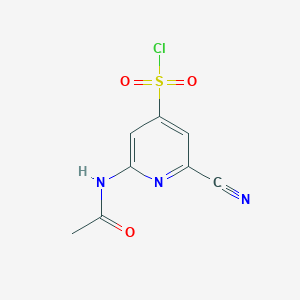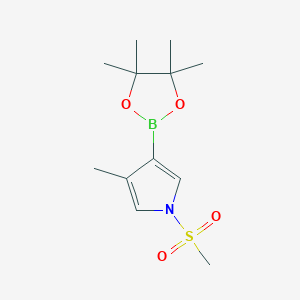![molecular formula C8H8F3N3 B14847859 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14847859.png)
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine is a heterocyclic compound that features a trifluoromethyl group attached to a tetrahydropyrido[3,4-B]pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its utility as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine typically involves multiple steps. One common method starts with the reaction of 2-chloropyrazine with ethanol and hydrazine hydrate to form an intermediate compound. This intermediate is then treated with trifluoroacetic anhydride and chlorobenzene under reflux conditions to introduce the trifluoromethyl group. The final step involves the use of palladium on carbon as a catalyst in a high-pressure reaction vessel to complete the synthesis .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The starting materials are readily available, and the reaction conditions are designed to minimize the formation of byproducts. The use of palladium on carbon as a catalyst is particularly advantageous for large-scale production due to its efficiency and reusability .
化学反应分析
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields the corresponding amine .
科学研究应用
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its ability to modulate biological pathways.
Industry: It is used in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biological pathways. For example, it has been shown to up-regulate pro-apoptotic proteins and down-regulate anti-apoptotic proteins, leading to the activation of caspases and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine: This compound also features a trifluoromethyl group and a pyrazine ring but differs in its specific structure and biological activity.
Pyrrolopyrazine Derivatives: These compounds share the pyrazine ring system but have different substituents and biological properties.
Uniqueness
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and drug development .
属性
分子式 |
C8H8F3N3 |
|---|---|
分子量 |
203.16 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)7-4-13-6-3-12-2-1-5(6)14-7/h4,12H,1-3H2 |
InChI 键 |
KFAJYQIKZQAPRB-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=NC=C(N=C21)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


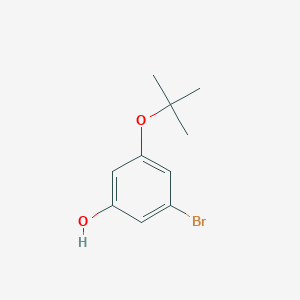
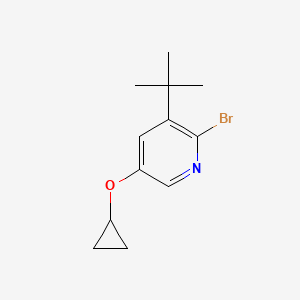
![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)
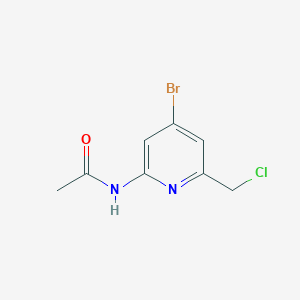
![2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14847793.png)
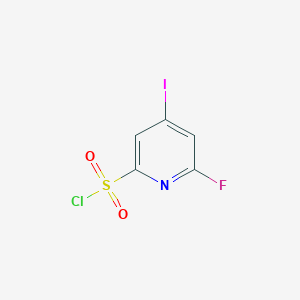
![Ethyl [5-chloro-3-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847796.png)
